molecular formula C15H22Br2O B14337813 2,6-Dibromo-4-nonylphenol CAS No. 103526-64-3

2,6-Dibromo-4-nonylphenol

Cat. No.: B14337813
CAS No.: 103526-64-3
M. Wt: 378.14 g/mol
InChI Key: JEGPPLVKZCYSRR-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nonylphenol is a brominated alkylphenol derivative characterized by a nonyl (C₉H₁₉) chain at the para position and bromine atoms at the ortho positions of the phenolic ring. This compound is structurally related to alkylphenols, which are widely studied for their industrial applications (e.g., surfactants, polymer stabilizers) and environmental persistence. Bromination enhances its flame-retardant properties, making it relevant in materials science. However, its environmental and toxicological profiles remain understudied compared to non-brominated analogs like 4-nonylphenol .

Properties

CAS No.

103526-64-3

Molecular Formula

C15H22Br2O

Molecular Weight

378.14 g/mol

IUPAC Name

2,6-dibromo-4-nonylphenol

InChI

InChI=1S/C15H22Br2O/c1-2-3-4-5-6-7-8-9-12-10-13(16)15(18)14(17)11-12/h10-11,18H,2-9H2,1H3

InChI Key

JEGPPLVKZCYSRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-nonylphenol typically involves the bromination of 4-nonylphenol. One common method is the reaction of 4-nonylphenol with bromine in the presence of a solvent such as glacial acetic acid. The reaction is carried out at room temperature, and the bromine is added dropwise to the solution of 4-nonylphenol . The reaction mixture is then stirred and warmed to remove excess bromine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to achieve the desired substitution pattern on the phenol ring .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-nonylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenol ring can be substituted by other nucleophiles, such as hydroxyl or amino groups.

    Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the brominated phenol to its corresponding hydroxy derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Bromination: Bromine in glacial acetic acid.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydroxide or ammonia.

Major Products Formed

    Substitution Products: 2,6-Dihydroxy-4-nonylphenol.

    Oxidation Products: Quinones.

    Reduction Products: Hydroxy derivatives of the brominated phenol.

Scientific Research Applications

2,6-Dibromo-4-nonylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic properties and its interactions with biological targets.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-nonylphenol involves its interaction with various molecular targets. It can bind to and modulate the activity of enzymes and receptors in biological systems. The bromine atoms and the nonyl group contribute to its binding affinity and specificity. The compound can disrupt normal cellular processes by interfering with hormone signaling pathways, leading to its classification as an endocrine disruptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dibromo-4-(hydroxymethyl)phenol

  • Structural Differences: The hydroxymethyl (-CH₂OH) substituent in 2,6-Dibromo-4-(hydroxymethyl)phenol replaces the nonyl chain in 2,6-Dibromo-4-nonylphenol.
  • Reactivity: The hydroxymethyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. In contrast, the nonyl chain promotes membrane permeability and persistence in lipid-rich environments.
Property This compound 2,6-Dibromo-4-(hydroxymethyl)phenol
Molecular Weight (g/mol) 448.3 297.9
log P ~7.5 ~2.1
Water Solubility (mg/L) <0.1 ~120
Applications Flame retardants Pharmaceutical intermediates

4-Nonylphenol (Non-Brominated Analog)

  • Environmental Impact: 4-Nonylphenol is a known endocrine disruptor with estrogenic activity, whereas bromination in this compound may reduce hormonal interference but increase oxidative stress in aquatic organisms.
  • Persistence: Brominated derivatives exhibit greater resistance to microbial degradation. Half-life in sediment for this compound exceeds 150 days, compared to 30–60 days for 4-nonylphenol .

2,4,6-Tribromophenol

  • Bromination Pattern: The additional bromine at the para position in 2,4,6-Tribromophenol increases electronegativity, making it more reactive in electrophilic substitutions.
  • Toxicity: Tribromophenol demonstrates higher acute toxicity (LC₅₀ in Daphnia magna: 0.8 mg/L) compared to this compound (LC₅₀: 5.2 mg/L), likely due to enhanced bioavailability of the smaller molecule .

Research Findings and Data Gaps

  • Ecotoxicity: Limited studies on this compound suggest moderate toxicity to algae (EC₅₀: 3.7 mg/L) but high bioaccumulation in fish liver tissues (BCF: 1,200) .
  • Regulatory Status: Not yet listed under REACH or Stockholm Convention, unlike 4-nonylphenol, which is restricted in the EU.

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